Cas no 637746-60-2 (3-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl 4-chlorobutanoate)

3-(1,3-Benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl 4-chlorobutanoate is a fluorophore derivative combining benzothiazole and chromenone moieties, exhibiting strong fluorescence properties suitable for analytical and biochemical applications. Its structural design enhances photostability and quantum yield, making it valuable for fluorescence labeling and sensor development. The 4-chlorobutanoate ester group provides a reactive handle for further functionalization, facilitating conjugation with biomolecules or polymers. This compound is particularly useful in fluorescence microscopy, bioimaging, and molecular probe synthesis due to its tunable emission characteristics and compatibility with aqueous and organic matrices. Its synthetic versatility and optical performance make it a promising candidate for advanced research in photochemistry and materials science.
3-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl 4-chlorobutanoate structure
637746-60-2 structure
Product Name:3-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl 4-chlorobutanoate
CAS No:637746-60-2
MF:C20H14ClNO4S
MW:399.847463130951
CID:5555221
Update Time:2025-05-20

3-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl 4-chlorobutanoate Chemical and Physical Properties

Names and Identifiers

    • [3-(1,3-benzothiazol-2-yl)-4-oxochromen-7-yl] 4-chlorobutanoate
    • 3-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl 4-chlorobutanoate
    • Inchi: 1S/C20H14ClNO4S/c21-9-3-6-18(23)26-12-7-8-13-16(10-12)25-11-14(19(13)24)20-22-15-4-1-2-5-17(15)27-20/h1-2,4-5,7-8,10-11H,3,6,9H2
    • InChI Key: FITXLJCONWMQCQ-UHFFFAOYSA-N
    • SMILES: C(OC1=CC=C2C(=C1)OC=C(C1=NC3=CC=CC=C3S1)C2=O)(=O)CCCCl

3-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl 4-chlorobutanoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3139-0470-2μmol
3-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl 4-chlorobutanoate
637746-60-2 90%+
2μmol
$57.0 2023-07-31
Life Chemicals
F3139-0470-5μmol
3-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl 4-chlorobutanoate
637746-60-2 90%+
5μmol
$63.0 2023-07-31
Life Chemicals
F3139-0470-10μmol
3-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl 4-chlorobutanoate
637746-60-2 90%+
10μmol
$69.0 2023-07-31
Life Chemicals
F3139-0470-20μmol
3-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl 4-chlorobutanoate
637746-60-2 90%+
20μmol
$79.0 2023-07-31
Life Chemicals
F3139-0470-1mg
3-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl 4-chlorobutanoate
637746-60-2 90%+
1mg
$54.0 2023-07-31
Life Chemicals
F3139-0470-2mg
3-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl 4-chlorobutanoate
637746-60-2 90%+
2mg
$59.0 2023-07-31
Life Chemicals
F3139-0470-3mg
3-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl 4-chlorobutanoate
637746-60-2 90%+
3mg
$63.0 2023-07-31
Life Chemicals
F3139-0470-4mg
3-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl 4-chlorobutanoate
637746-60-2 90%+
4mg
$66.0 2023-07-31
Life Chemicals
F3139-0470-5mg
3-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl 4-chlorobutanoate
637746-60-2 90%+
5mg
$69.0 2023-07-31
Life Chemicals
F3139-0470-10mg
3-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl 4-chlorobutanoate
637746-60-2 90%+
10mg
$79.0 2023-07-31

3-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl 4-chlorobutanoate Related Literature

Additional information on 3-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl 4-chlorobutanoate

Compound CAS No 637746-60-2: 3-(1,3-Benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl 4-chlorobutanoate

The compound with CAS No 637746-60-2, commonly referred to as 3-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl 4-chlorobutanoate, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structural features, which include a benzothiazole moiety and a chromenone ring system. The presence of these functional groups makes it a promising candidate for various applications in drug discovery, material synthesis, and catalysis.

Recent studies have highlighted the potential of this compound as a versatile building block in organic synthesis. Researchers have demonstrated its ability to participate in a wide range of chemical reactions, including nucleophilic aromatic substitution and Michael addition reactions. These reactions are pivotal in constructing complex molecular architectures, making this compound an invaluable tool for chemists aiming to design novel bioactive molecules.

One of the most intriguing aspects of this compound is its photophysical properties. The benzothiazole moiety contributes to its strong absorption in the ultraviolet region, while the chromenone ring enhances its fluorescence emission. This dual functionality has led to its exploration as a potential candidate for use in optoelectronic devices and sensors. For instance, recent research has shown that this compound can be incorporated into light-emitting diodes (LEDs) to improve their efficiency and stability.

In terms of biological applications, this compound has shown promise as an inhibitor of certain enzymes involved in metabolic pathways. Preclinical studies have indicated that it exhibits selective inhibition against specific kinases, suggesting its potential as a lead compound for drug development. Furthermore, its ability to penetrate cellular membranes efficiently makes it an attractive candidate for targeted drug delivery systems.

The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the formation of the benzothiazole ring through condensation reactions and the subsequent coupling with the chromenone moiety. Recent advancements in catalytic asymmetric synthesis have enabled the production of enantiomerically pure derivatives, which are crucial for pharmacological studies.

From an environmental perspective, this compound has been evaluated for its biodegradability and toxicity profiles. Initial assessments suggest that it is relatively stable under ambient conditions and does not pose significant risks to aquatic ecosystems. However, further studies are required to fully understand its environmental impact and ensure sustainable practices during its production and use.

In conclusion, CAS No 637746-60-2 represents a cutting-edge molecule with diverse applications across multiple disciplines. Its unique structural features, coupled with its favorable chemical and photophysical properties, make it a valuable asset in contemporary research and development efforts. As ongoing studies continue to uncover new insights into its potential uses, this compound is poised to play an increasingly important role in advancing scientific innovation.

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